N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE
Description
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene carboxamide core substituted with a methoxy group and a 2-methylphenyl ethyl moiety. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, a standard in small-molecule refinement .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16-9-3-4-10-17(16)22(27-2)15-25-24(26)23-18-11-5-7-13-20(18)28-21-14-8-6-12-19(21)23/h3-14,22-23H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLPDJDNGFVTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methylphenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the xanthene core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the carbonyl group can produce 9H-xanthene-9-methanol.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism by which N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl ethyl group can bind to active sites on enzymes, inhibiting their activity. Additionally, the xanthene core can interact with receptor sites, modulating their function and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with other carboxamide derivatives, particularly those listed in , which include thienylmethylthio-, isoxazolyllmethylthio-, and thiazolyllmethylthio-substituted analogs. Below is a comparative analysis based on substituent effects and hypothetical applications:
Table 1: Structural and Functional Comparison
Key Observations :
Thienyl, isoxazolyl, and thiazolyl substituents in analogs () introduce sulfur-containing heterocycles, which could modulate redox activity or metal-binding properties .
Substituent Effects: Methoxy vs. Methylphenyl Motif: Shared with analogs like N-[2-[ethyl(2-methylphenyl)amino]ethyl]-2-...benzamide, this group may target aromatic-rich binding sites (e.g., kinase ATP pockets) .
Hypothetical Pharmacological Profiles :
- While the target compound lacks explicit therapeutic data, analogs in are proposed for cancer, viral infections, and thrombosis. The absence of sulfur or nitrogen heterocycles in the target may limit its utility in redox-mediated mechanisms but could enhance metabolic stability.
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 295.35 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a xanthene core, which is known for its stability and fluorescence properties. The methoxy and methylphenyl substituents potentially enhance its lipophilicity and bioactivity.
Anticancer Activity
Several studies have investigated the anticancer properties of xanthene derivatives, including this compound. Research suggests that compounds with xanthene structures can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing them from progressing to mitosis.
- Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines, such as breast and lung cancer cells.
- Inhibition of Metastasis : Some studies indicate that xanthene derivatives can inhibit the migration and invasion of cancer cells.
The mechanisms underlying the biological activity of this compound may involve:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Key Signaling Pathways : It could interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Studies
- Study on Breast Cancer Cells :
- Lung Cancer Model :
Comparative Analysis with Other Xanthene Derivatives
| Compound Name | Molecular Weight | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | 295.35 g/mol | 15 | Apoptosis induction |
| Xanthone Derivative A | 310.35 g/mol | 25 | ROS generation |
| Xanthene Derivative B | 280.30 g/mol | 18 | Cell cycle arrest |
Q & A
Q. What are the optimal synthetic routes for this compound, and what parameters critically influence yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carboxamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution on aromatic rings .
- Temperature control : Exothermic reactions (e.g., reductions with LiAlH₄) require cooling to prevent side reactions .
A stepwise purification protocol (e.g., column chromatography followed by recrystallization) is recommended to achieve >95% purity.
Q. How can researchers characterize this compound’s structural integrity?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR identifies carbonyl (C=O) and amide (N-H) bonds.
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and molecular packing.
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ ion).
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Category 4 acute toxicity) .
- Emergency measures : Immediate washing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
Q. What strategies address challenges in crystallizing this compound?
Q. How does the xanthene core’s electronic configuration influence reactivity?
Q. What methodologies evaluate its potential as a fluorescent probe?
- Fluorescence quenching assays : Test interactions with biomolecules (e.g., proteins) via Stern-Volmer plots.
- Quantum yield measurement : Compare emission intensity to rhodamine B standards .
- In vitro imaging : Confocal microscopy in live cells assesses intracellular localization .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters
| Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ (0.1 M, H₂SO₄, 60°C) | 78 | 92 | |
| Reduction | LiAlH₄ (anhydrous ether, 0°C) | 85 | 89 | |
| Substitution | Cl₂ (AlCl₃ catalyst, 25°C) | 67 | 95 |
Q. Table 2: Crystallographic Data Refinement
| Parameter | Value (SHELX) |
|---|---|
| R-factor | 0.039 |
| Space group | P2₁/c |
| Z-score (TWIN) | 0.12 |
| Refinement method | Full-matrix least squares |
Data Contradiction Analysis
Scenario : Conflicting kinetic data in hydrolysis studies.
- Root cause : Variability in solvent polarity (e.g., THF vs. H₂O/MeOH mixtures).
- Resolution :
- Replicate experiments under inert atmosphere to exclude oxidation.
- Use HPLC to quantify intermediates and adjust rate equations .
- Compare activation energies via Arrhenius plots across solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
